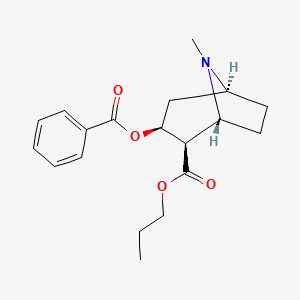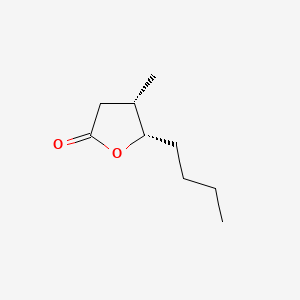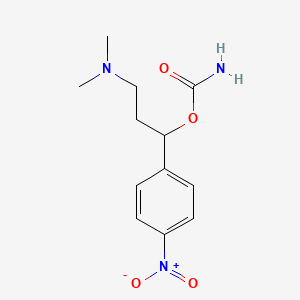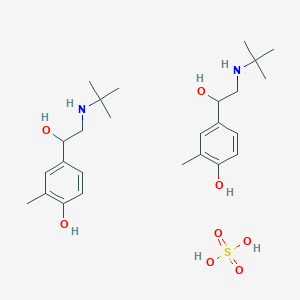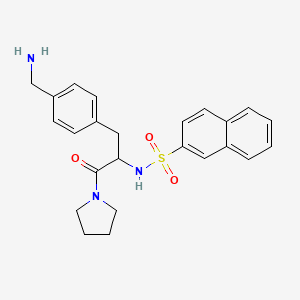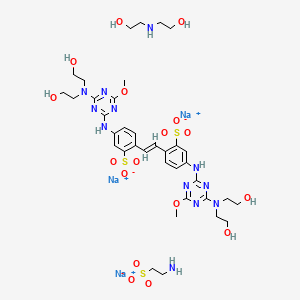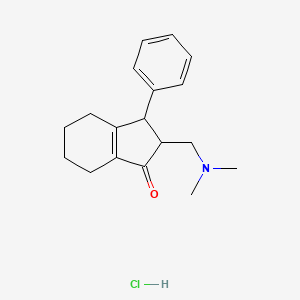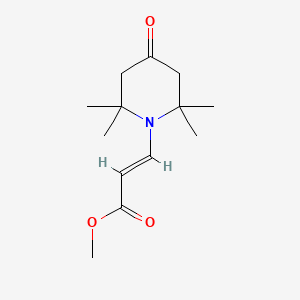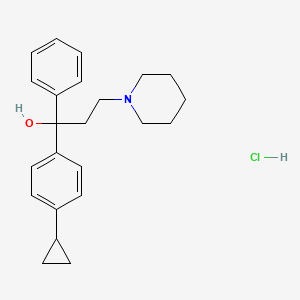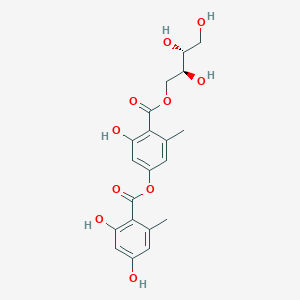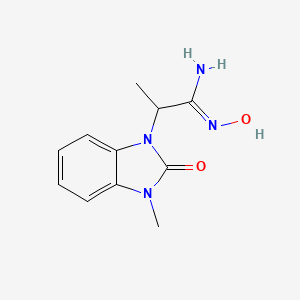
1,2,4,5,7,8-Hexahydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,7,8-Hexahydroxyanthraquinone is a polyhydroxyanthraquinone derivative, characterized by the presence of six hydroxyl groups attached to the anthraquinone core.
Preparation Methods
The synthesis of 1,2,4,5,7,8-Hexahydroxyanthraquinone typically involves the hydroxylation of anthraquinone derivatives. One common method is the direct hydroxylation of anthraquinone using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the use of Friedel-Crafts reactions, where anthraquinone is reacted with hydroxyl-containing reagents in the presence of a Lewis acid catalyst . Industrial production methods often employ metal-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
1,2,4,5,7,8-Hexahydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions typically yield hydroquinones, which have applications in dye and pigment industries.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions are various substituted anthraquinones and hydroquinones .
Scientific Research Applications
1,2,4,5,7,8-Hexahydroxyanthraquinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5,7,8-Hexahydroxyanthraquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator . In biological systems, it can interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death . The molecular targets and pathways involved include the mitochondrial electron transport chain and various redox-sensitive signaling pathways .
Comparison with Similar Compounds
1,2,4,5,7,8-Hexahydroxyanthraquinone can be compared with other polyhydroxyanthraquinones such as:
1,2,3,4,5,6,7,8-Octahydroxyanthraquinone: This compound has eight hydroxyl groups and exhibits similar redox properties but with higher solubility in water.
1,2,3,5,6,7-Hexahydroxyanthraquinone: This isomer has a different arrangement of hydroxyl groups, leading to variations in its chemical reactivity and applications.
2,3,6,7-Tetrahydroxyanthraquinone: With only four hydroxyl groups, this compound has lower redox activity but is still used in similar applications.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6373-25-7 |
|---|---|
Molecular Formula |
C14H8O8 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
1,2,4,5,7,8-hexahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O8/c15-3-1-5(17)11(19)9-7(3)13(21)8-4(16)2-6(18)12(20)10(8)14(9)22/h1-2,15-20H |
InChI Key |
NEVTZWLESVDYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


